Product packaging for 7-(1,3-Dioxolan-2-YL)heptanal(Cat. No.:CAS No. 50445-29-9)

7-(1,3-Dioxolan-2-YL)heptanal

Cat. No.: B14672288
CAS No.: 50445-29-9
M. Wt: 186.25 g/mol
InChI Key: IKJGGMMPCWSBRQ-UHFFFAOYSA-N
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Description

Structural Features and Chemical Versatility

The chemical structure of 7-(1,3-Dioxolan-2-YL)heptanal, with the molecular formula C10H18O3, consists of a seven-carbon aldehyde chain (heptanal) where the aldehyde group is protected by a 1,3-dioxolane (B20135) ring. molbase.com This protection is achieved by reacting the aldehyde with ethylene (B1197577) glycol. wikipedia.org The resulting cyclic acetal (B89532) is stable under neutral to strongly basic conditions, which allows for chemical modifications at other parts of the molecule without affecting the aldehyde group. libretexts.orglibretexts.org

The versatility of this compound stems from the presence of two distinct functional groups. The protected aldehyde can be deprotected under acidic conditions to regenerate the reactive aldehyde group, which can then participate in a wide range of chemical reactions, including oxidations, reductions, and nucleophilic additions. smolecule.com The long alkyl chain provides a scaffold for building larger molecular frameworks. This dual functionality makes it an ideal building block in multi-step organic synthesis. wikipedia.org

PropertyValue
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
Boiling Point296 °C at 760 mmHg
Density0.975 g/cm³

Historical Context and Evolution of Research Perspectives

The use of protecting groups, such as the dioxolane in this compound, has been a cornerstone of organic synthesis for many decades. The concept of temporarily masking a reactive functional group to allow for selective reactions elsewhere in a molecule is fundamental to the synthesis of complex natural products and pharmaceuticals. wikipedia.org Acetals, in particular, have a long history as effective protecting groups for aldehydes and ketones due to their stability and the relative ease of their formation and removal. total-synthesis.commasterorganicchemistry.com

Historically, research involving bifunctional molecules like this compound was primarily focused on their role as linear synthons in the construction of larger molecules. However, with the advent of more sophisticated synthetic methodologies and a deeper understanding of molecular interactions, the perspective on such compounds has evolved. Researchers now explore the potential of these molecules in areas such as the synthesis of macrocycles, polymers, and other complex architectures where the spatial relationship between the two functional groups can be exploited to control the outcome of a reaction. The development of bifunctional molecules has expanded to include "chemical inducers of dimerization" and proteolysis targeting chimeric molecules (PROTACs) in chemical genetics and cell biology. nih.govresearchgate.net

Overview of Key Research Areas and Academic Significance

The academic significance of this compound lies in its utility as a versatile building block in a variety of research areas.

Natural Product Synthesis: One of the most prominent applications of this compound is in the total synthesis of natural products. rroij.com Many biologically active natural products possess complex structures with multiple functional groups. The use of protected aldehydes like this compound allows for the stepwise construction of these intricate molecules with high degrees of chemo- and regioselectivity. For instance, it has been used as a key intermediate in the synthesis of insect pheromones, such as the queen substance of honeybees. researchgate.net

Pheromone Synthesis: The synthesis of insect pheromones is another area where this compound has proven to be a valuable precursor. researchgate.net Pheromones are often long-chain unsaturated aldehydes, ketones, or esters. The protected aldehyde functionality of this compound allows for the introduction of double bonds or other functional groups along the carbon chain via reactions such as the Wittig reaction, followed by deprotection to yield the final pheromone structure. units.it

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O3 B14672288 7-(1,3-Dioxolan-2-YL)heptanal CAS No. 50445-29-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50445-29-9

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

7-(1,3-dioxolan-2-yl)heptanal

InChI

InChI=1S/C10H18O3/c11-7-5-3-1-2-4-6-10-12-8-9-13-10/h7,10H,1-6,8-9H2

InChI Key

IKJGGMMPCWSBRQ-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CCCCCCC=O

Origin of Product

United States

Synthetic Methodologies for 7 1,3 Dioxolan 2 Yl Heptanal

Classical and Modern Preparative Routes

The synthesis of 7-(1,3-dioxolan-2-yl)heptanal is not a trivial one-step process but rather involves multi-step sequences that often begin with readily available cyclic or unsaturated hydrocarbons. These routes typically involve the generation of a seven-carbon chain with aldehyde functionalities at both ends, followed by the selective protection of one of these aldehyde groups.

Acetalization of Heptanal (B48729) Precursors with Ethylene (B1197577) Glycol

The cornerstone of forming the 1,3-dioxolane (B20135) moiety is the acetalization reaction. This reaction involves the protection of a carbonyl group, in this case, an aldehyde, by reacting it with a diol, most commonly ethylene glycol, in the presence of an acid catalyst. The precursor for this compound is typically a seven-carbon dialdehyde (B1249045), such as 1,7-heptanedial.

The selective monoacetalization of a symmetrical dialdehyde like 1,7-heptanedial presents a significant challenge. To achieve selectivity, chemists often employ strategies such as using a limited amount of the diol or employing specific reaction conditions that favor the formation of the mono-protected product. The general mechanism for acid-catalyzed acetalization is depicted below:

Acetalization MechanismA representative mechanism for the acid-catalyzed formation of a 1,3-dioxolane from an aldehyde and ethylene glycol.

A common method for preparing the 1,7-heptanedial precursor is through the ozonolysis of cycloheptene. masterorganicchemistry.comyoutube.com This reaction cleaves the double bond of the cyclic alkene to form a dialdehyde. A subsequent reductive workup, often using reagents like dimethyl sulfide (B99878) or zinc, is crucial to prevent the oxidation of the aldehydes to carboxylic acids. masterorganicchemistry.com

Following the formation of 1,7-heptanedial, the selective protection of one aldehyde group as a 1,3-dioxolane yields the target molecule, this compound.

Aldehyde Functionalization Strategies on Protected Alkane Chains

An alternative approach involves starting with a molecule that already contains a protected aldehyde and then introducing the second aldehyde group at a later stage. This strategy often relies on the hydroformylation of an unsaturated acetal (B89532). Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond.

For instance, a starting material like 6-hepten-1-al could first be protected at its existing aldehyde group using ethylene glycol to form 2-(hex-5-en-1-yl)-1,3-dioxolane. Subsequent hydroformylation of the terminal alkene would then introduce the second aldehyde group at the end of the carbon chain, yielding this compound. The regioselectivity of the hydroformylation is a critical factor, with catalysts often being chosen to favor the formation of the linear aldehyde. Rhodium-based catalysts are frequently employed for this transformation. nih.govnih.govresearchgate.net

Multi-Step Synthetic Sequences from Readily Available Starting Materials

The synthesis of this compound from simple, commercially available starting materials is a multi-step endeavor. A representative synthetic sequence is outlined below, starting from cycloheptene:

Step 1: Ozonolysis of Cycloheptene Cycloheptene is treated with ozone (O₃) at low temperatures (typically -78 °C) in a solvent like dichloromethane (B109758) or methanol (B129727). unl.edu This is followed by a reductive workup with a reducing agent such as dimethyl sulfide (DMS) or triphenylphosphine (B44618) (PPh₃) to yield 1,7-heptanedial.

Starting MaterialReagentsProductYield (%)Reference
Cycloheptene1. O₃, CH₂Cl₂/MeOH, -78 °C; 2. DMS1,7-HeptanedialNot specified masterorganicchemistry.com

Step 2: Selective Monoacetalization 1,7-Heptanedial is then reacted with one equivalent of ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), in a solvent that allows for the removal of water (e.g., toluene (B28343) with a Dean-Stark apparatus) to drive the equilibrium towards the formation of the acetal. Careful control of the stoichiometry is necessary to maximize the yield of the mono-protected product.

Starting MaterialReagentsProductYield (%)Reference
1,7-HeptanedialEthylene glycol (1 eq.), p-TSA (cat.), TolueneThis compoundVariableGeneral Method

One-Pot and Cascade Reaction Protocols

To improve efficiency and reduce the number of isolation and purification steps, one-pot and cascade reaction protocols are highly desirable in organic synthesis. For the preparation of this compound, a tandem reaction sequence can be envisioned.

One such approach involves the hydroformylation of an unsaturated alcohol, followed by in situ protection of the newly formed aldehyde. However, a more direct one-pot synthesis could involve the tandem hydroformylation-acetalization of an unsaturated acetal. For example, starting with a protected 6-hepten-1-ol, a one-pot reaction involving hydroformylation and subsequent acetalization of the resulting aldehyde could be developed.

Recent advancements have demonstrated the feasibility of tandem hydroformylation-acetalization reactions of olefins to directly yield acetals. researchgate.net These processes often utilize bifunctional catalyst systems or a combination of catalysts that promote both the hydroformylation and the acetalization steps in a single reaction vessel.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of this compound, particularly in the formation of the 1,3-dioxolane ring and in potential hydroformylation steps.

Homogeneous Catalysis for 1,3-Dioxolane Formation

The formation of the 1,3-dioxolane ring from an aldehyde and ethylene glycol is typically catalyzed by a homogeneous acid catalyst. The catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.

Commonly used homogeneous catalysts for acetalization include:

Brønsted acids: p-Toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl).

Lewis acids: Boron trifluoride etherate (BF₃·OEt₂), and various metal triflates.

The choice of catalyst can influence the reaction rate and selectivity. For sensitive substrates, milder catalysts may be preferred to avoid side reactions.

Below is a table summarizing various homogeneous catalysts used for the acetalization of aldehydes with ethylene glycol, along with typical reaction conditions. While specific data for 7-oxoheptanal is limited, the data for similar aliphatic aldehydes provides a good indication of the expected catalytic performance.

AldehydeCatalystCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Reference
Benzaldehyde (B42025)MIL-101(Cr)-SO₃HNot specifiedEthylene GlycolRoom Temp~94General Method
Various Aldehydesp-Toluenesulfonic acidCatalyticTolueneRefluxHighGeneral Method

Heterogeneous Catalysis for Enhanced Efficiency and Sustainability

Heterogeneous catalysis represents a significant advancement in green chemistry, offering solutions that minimize waste and improve process efficiency. frontiersin.org In the context of synthesizing this compound, heterogeneous catalysts are primarily employed for the acetalization step, where an aldehyde is protected by reacting with a diol, such as ethylene glycol. Unlike their homogeneous counterparts, heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. acs.org This characteristic allows for easy separation by simple filtration, enabling the catalyst to be recovered and reused across multiple cycles, which is both economically and environmentally beneficial. frontiersin.orgacs.org

A variety of solid acid catalysts have been developed for the formation of acetals and ketals. These materials often provide high activity and selectivity under mild conditions. scientific.netnih.gov Examples of such catalysts include:

Zeolites and Clays (B1170129): Materials like Y-zeolite and montmorillonite (B579905) clays have been used effectively for acetalization. nih.gov

Supported Heteropolyacids: Heteropolyacids, such as tungstosilicic acid (H₄SiW₁₂O₄₀) and its derivatives, when supported on high-surface-area materials like silica (B1680970) (SiO₂) or activated carbon, demonstrate excellent catalytic activity and stability. scientific.netnih.govnih.gov These catalysts can achieve high yields of acetals (80.0% to 96.9%) under optimized conditions and can be reused multiple times without a significant loss of activity. scientific.net

Ruthenium-Polyvinyl Pyridine (B92270) (RuPVP) Complex: This complex serves as a robust heterogeneous catalyst for the chemoselective protection of aldehydes. tandfonline.comtandfonline.com It is particularly valuable when a molecule contains both an aldehyde and a ketone, as it selectively protects the aldehyde function. tandfonline.comtandfonline.com

Metal-Organic Frameworks (MOFs): Certain MOFs, such as Zn₂(BDC)₂(DABCO), have been employed as reusable catalysts for the protection of aldehydes, often under solvent-free conditions with microwave irradiation, leading to short reaction times and high yields. mdpi.com

The application of these catalysts to synthesize this compound would typically involve the reaction of heptanedial (B1606426) with ethylene glycol. The solid catalyst facilitates the formation of the 1,3-dioxolane ring at one of the aldehyde positions. The challenge lies in achieving mono-protection, and the efficiency of this process can be influenced by factors such as the catalyst structure, reaction temperature, and the molar ratio of reactants. scientific.net

Table 1: Examples of Heterogeneous Catalysts for Acetalization

CatalystSubstrate TypeReagentsKey FeaturesYieldReference
H₄SiW₆Mo₆O₄₀/SiO₂Aldehydes/KetonesAlcoholsReusable, stable, and effective solid acid catalyst.80.0-96.9% scientific.net
8-Hydroxy-2-methylquinoline-modified H₄SiW₁₂O₄₀KetonesGlycolHigh yield and selectivity; catalyst is reusable.Up to 96.0% rsc.org
Ruthenium-polyvinyl pyridine (RuPVP)Aldehydes (in presence of ketones)Alcohols/DiolsHighly chemoselective for aldehydes; catalyst is easily separated and reusable.Good to excellent tandfonline.comtandfonline.com
H₄SiW₁₂O₄₀/Activated CarbonAldehydes/KetonesGlycolHigh catalytic activity under mild conditions.56.7-87.9% nih.gov
Zn₂(BDC)₂(DABCO) (MOF)BenzaldehydesAcetic AnhydrideReusable, solvent-free conditions, microwave irradiation.High mdpi.com

Organocatalysis in Selective Aldehyde Transformations

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthesis. This approach avoids the use of potentially toxic and expensive heavy metals and often provides high levels of selectivity under mild reaction conditions.

For the synthesis of this compound, organocatalysis offers a promising strategy for the selective protection of one aldehyde group. A notable development is the use of photo-organocatalysis for acetalization. rsc.orgrsc.org In this method, a photocatalyst such as thioxanthenone is activated by low-energy visible light from common household lamps. rsc.org The activated catalyst then forms a complex with the aldehyde, making it more susceptible to reaction with an alcohol or diol to form the acetal. rsc.org

Key advantages of this photo-organocatalytic protocol include:

Mild and Neutral Conditions: The reaction proceeds without the need for strong acids or bases, which makes it compatible with sensitive functional groups. rsc.org

High Selectivity: The method demonstrates excellent chemoselectivity, converting aldehydes into acetals while leaving ketones untouched. rsc.org This is crucial for syntheses involving molecules with multiple types of carbonyl groups.

Green Chemistry Principles: The process is environmentally friendly, bypassing the need for transition-metal complexes and utilizing light as a sustainable energy source. rsc.orgrsc.org

While the direct application to a symmetrical dialdehyde like heptanedial would require careful control of stoichiometry to favor mono-protection, the inherent selectivity of organocatalysts for aldehydes makes them well-suited for this type of transformation. Other organocatalytic systems, such as those based on proline and its derivatives, have been widely used for various aldehyde transformations, including aldol (B89426) and alkylation reactions, showcasing the versatility of these catalysts in controlling reactivity at the carbonyl group. nih.govmpg.de

Table 2: Organocatalytic Method for Acetalization

CatalystSubstrate TypeReagentsConditionsKey FeaturesReference
ThioxanthenoneAromatic and Aliphatic AldehydesAlcohols/DiolsVisible light (household lamps)Mild, green, metal-free, highly selective for aldehydes over ketones. rsc.orgrsc.org

Chemo-, Regio-, and Stereoselective Synthesis of this compound

The successful synthesis of this compound hinges on achieving a high degree of selectivity. The key challenge is differentiating between the two aldehyde functionalities of a C7 precursor, such as heptanedial.

Chemoselectivity is the most critical aspect of this synthesis. The goal is to protect one aldehyde group as a 1,3-dioxolane while leaving the other free. When starting with a symmetrical dialdehyde, achieving mono-protection over di-protection can be managed by carefully controlling the reaction stoichiometry (i.e., using one equivalent of ethylene glycol). However, this often leads to a statistical mixture of starting material, the desired mono-protected product, and the di-protected byproduct, requiring subsequent purification.

A more elegant approach involves using a catalyst that promotes mono-acetalization or starting with a precursor where the two carbonyl groups have different reactivities. Several catalytic systems are known for the chemoselective protection of aldehydes in the presence of less reactive ketones. tandfonline.comchemistrysteps.com For instance, the RuPVP catalyst shows a strong preference for acetalizing aldehydes over ketones. tandfonline.com Similarly, photo-organocatalytic methods are highly selective for aldehydes. rsc.org These principles can be extended to the selective protection of one of two identical aldehyde groups, although this remains a synthetic challenge. An alternative strategy involves starting with a molecule containing two different functional groups, one of which is an aldehyde and the other a group that can be later converted to an aldehyde (e.g., an ester or a protected alcohol). The aldehyde is first protected, followed by the transformation of the second functional group into the desired free aldehyde.

Regioselectivity would be a concern if the synthesis started from an unsymmetrical precursor with two chemically distinct aldehyde groups. In such a case, the catalyst and reaction conditions would need to be chosen to ensure that the protection occurs at the desired position. For a symmetrical starting material like heptanedial, regioselectivity is not a factor in the initial protection step.

Stereoselectivity relates to the control of the three-dimensional arrangement of atoms. The target molecule, this compound, is achiral, so there are no stereocenters to control in the final product. However, stereoselectivity would become a crucial consideration if chiral starting materials were used or if the synthesis aimed to produce a chiral derivative. For example, stereoselective methods for forming substituted 1,3-dioxolanes have been developed, often proceeding through the controlled generation and trapping of a 1,3-dioxolan-2-yl cation intermediate. mdpi.com While not directly applicable to the synthesis of the achiral target compound, these methodologies are vital for creating more complex, stereochemically defined molecules.

Reactivity and Transformational Chemistry of 7 1,3 Dioxolan 2 Yl Heptanal

Reactivity of the Aldehyde Moiety

The aldehyde group is a versatile functional group known for its susceptibility to nucleophilic attack and its ability to undergo oxidation and condensation reactions. The reactivity of the aldehyde in 7-(1,3-dioxolan-2-yl)heptanal is largely dictated by the electrophilic nature of the carbonyl carbon.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. Various nucleophiles can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol. The 1,3-dioxolane (B20135) ring is stable under the typically neutral or basic conditions of these reactions. organic-chemistry.orgwikipedia.org

Hydride Reductions: Aldehydes are readily reduced to primary alcohols by hydride reagents such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). ucalgary.cayoutube.com For this compound, this reaction would yield 8-(1,3-dioxolan-2-yl)octan-1-ol. Sodium borohydride is a mild reducing agent that is highly selective for aldehydes and ketones, making it an ideal choice for this transformation while preserving the dioxolane protecting group. libretexts.orglibretexts.org Lithium aluminum hydride, a more powerful reducing agent, is also effective and generally does not affect the acetal (B89532) group under standard anhydrous conditions. wikipedia.orgkhanacademy.org

Grignard Additions: Grignard reagents (R-MgX) are potent nucleophiles that add to aldehydes to form secondary alcohols after an acidic workup. libretexts.org The reaction of this compound with a Grignard reagent, for instance, methylmagnesium bromide (CH3MgBr), would produce 8-(1,3-dioxolan-2-yl)nonan-2-ol. The acetal functionality is inert to the strongly basic and nucleophilic nature of the Grignard reagent.

Wittig Olefinations: The Wittig reaction provides a reliable method for the conversion of aldehydes into alkenes. masterorganicchemistry.comwikipedia.org This reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which reacts with the aldehyde to form an oxaphosphetane intermediate that subsequently decomposes to an alkene and triphenylphosphine (B44618) oxide. youtube.com The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. Stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.orglibretexts.org For example, reacting this compound with methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) would result in the formation of 9-(1,3-dioxolan-2-yl)non-1-ene.

Reaction TypeReagentProductTypical Conditions
Hydride ReductionSodium Borohydride (NaBH4)8-(1,3-Dioxolan-2-yl)octan-1-olMethanol (B129727) or Ethanol, Room Temperature
Grignard AdditionMethylmagnesium Bromide (CH3MgBr)8-(1,3-Dioxolan-2-yl)nonan-2-olAnhydrous Ether or THF, followed by acidic workup
Wittig OlefinationMethylenetriphenylphosphorane (Ph3P=CH2)9-(1,3-Dioxolan-2-yl)non-1-eneAnhydrous THF or Ether, Room Temperature

Oxidative Transformations to Carboxylic Acid Derivatives

The aldehyde group can be oxidized to a carboxylic acid. The choice of oxidant is crucial to avoid cleavage of the acid-sensitive dioxolane ring. Milder oxidation methods are generally preferred.

The Pinnick oxidation, which utilizes sodium chlorite (B76162) (NaClO2) under mildly acidic conditions, is a highly effective method for the oxidation of aldehydes to carboxylic acids in the presence of acid-sensitive functional groups. wikipedia.orgpsiberg.com This method is known for its high yields and tolerance of a wide range of functional groups, including acetals. nrochemistry.com The reaction is typically buffered with a weak acid, such as sodium dihydrogen phosphate (B84403) (NaH2PO4), and a scavenger, like 2-methyl-2-butene, is often added to quench the hypochlorite (B82951) byproduct. This would convert this compound into 7-(1,3-dioxolan-2-yl)heptanoic acid.

ReactionReagentProductKey Features
Pinnick OxidationSodium Chlorite (NaClO2), NaH2PO4, 2-methyl-2-butene7-(1,3-Dioxolan-2-yl)heptanoic acidMild conditions, high yield, tolerates acid-sensitive groups

Aldol (B89426) and Related Condensation Reactions

Aldol reactions are fundamental carbon-carbon bond-forming reactions in organic chemistry. In the presence of a base or acid, an aldehyde with α-hydrogens can form an enolate (or enol) which can then act as a nucleophile, attacking another molecule of the aldehyde. The product is a β-hydroxy aldehyde. While self-condensation of this compound is possible, crossed aldol reactions with other carbonyl compounds that lack α-hydrogens (to prevent self-condensation of the partner) are more synthetically useful. The reaction conditions must be carefully controlled to favor the desired crossed-aldol product.

Reductive Amination Pathways

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. The reaction proceeds through the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. A particularly useful reagent for this transformation in the presence of an acetal is sodium triacetoxyborohydride (B8407120) [NaB(OAc)3H]. harvard.eduorganic-chemistry.org This mild and selective reducing agent is effective under weakly acidic conditions, which are sufficient to catalyze imine formation without causing significant deprotection of the dioxolane ring. organic-chemistry.orgnih.gov For example, the reaction of this compound with a primary amine, such as benzylamine, in the presence of sodium triacetoxyborohydride would yield the corresponding secondary amine, N-benzyl-7-(1,3-dioxolan-2-yl)heptan-1-amine. reddit.com

Amine SubstrateReducing AgentProductTypical Solvent
BenzylamineSodium TriacetoxyborohydrideN-benzyl-7-(1,3-dioxolan-2-yl)heptan-1-amine1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
Ammonia (as ammonium (B1175870) acetate)Sodium Triacetoxyborohydride7-(1,3-Dioxolan-2-yl)heptan-1-amine1,2-Dichloroethane (DCE)

Reactivity of the 1,3-Dioxolane Ring

The 1,3-dioxolane ring is a cyclic acetal that serves as a protecting group for a carbonyl functional group. Its primary reactivity is associated with its cleavage under acidic conditions to regenerate the parent carbonyl.

Acid-Catalyzed Hydrolysis and Deprotection Strategies

The 1,3-dioxolane group is stable to bases, nucleophiles, and reducing agents but is readily cleaved by treatment with aqueous acid. organic-chemistry.orgscielo.br This susceptibility to acid-catalyzed hydrolysis is the basis for its use as a protecting group. The mechanism involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of ethylene (B1197577) glycol regenerates the original carbonyl group.

The deprotection of this compound would yield heptanedial (B1606426). A variety of acidic conditions can be employed for this transformation, ranging from dilute mineral acids (e.g., HCl, H2SO4) to Lewis acids in the presence of water. The choice of acid and reaction conditions can be tailored to the sensitivity of other functional groups present in the molecule. nih.gov For instance, milder conditions using catalysts like p-toluenesulfonic acid in acetone (B3395972) or aqueous acetic acid can be effective.

Reagent/CatalystSolventProductKey Features
Dilute Hydrochloric Acid (HCl)Water/THFHeptanedialStandard, effective deprotection
p-Toluenesulfonic acidAcetone/WaterHeptanedialMilder acidic conditions
Aqueous Acetic AcidWaterHeptanedialMild, useful for sensitive substrates

Ring-Opening Reactions to Dihydroxy Compounds

The 1,3-dioxolane ring in this compound serves as a protecting group for a carbonyl functionality. A key reaction of this cyclic acetal is its cleavage under acidic conditions to reveal the original carbonyl group and the corresponding diol used in its formation, in this case, ethylene glycol. This process is a fundamental deprotection strategy in organic synthesis.

The typical mechanism for the acid-catalyzed hydrolysis of the dioxolane ring involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized carbocation. Subsequent nucleophilic attack by water and eventual loss of a proton regenerates the carbonyl group and releases the diol.

While the direct product of hydrolysis is the aldehyde and ethylene glycol, the transformation to a dihydroxy compound from this compound would necessitate a two-step process. First, the aldehyde group would be reduced to a primary alcohol. Subsequent acid-catalyzed hydrolysis of the cyclic acetal would then yield the final dihydroxy compound. For instance, reduction of the aldehyde with a reducing agent like sodium borohydride would yield 7-(1,3-dioxolan-2-yl)heptan-1-ol. This intermediate, upon treatment with aqueous acid, would then undergo ring-opening of the dioxolane to produce octane-1,8-diol.

Table 1: Representative Conditions for Acetal Hydrolysis

Catalyst Solvent Temperature (°C) Reaction Time (h) Yield (%)
p-Toluenesulfonic acid Acetone/Water Room Temperature 2 - 6 >90
Hydrochloric acid (aq.) Tetrahydrofuran Room Temperature 1 - 4 >95

Participation in Cycloaddition and Rearrangement Reactions

The aldehyde functional group in this compound can participate in various cycloaddition reactions. One notable example is the hetero-Diels-Alder reaction, where the aldehyde can act as a dienophile. In this [4+2] cycloaddition, the C=O double bond of the aldehyde reacts with a conjugated diene to form a dihydropyran ring system. The reactivity of the aldehyde as a dienophile is often enhanced by the use of Lewis acid catalysts, which coordinate to the carbonyl oxygen, lowering the energy of the LUMO of the dienophile.

While specific examples involving this compound are not extensively documented, the general reactivity of aldehydes in such reactions is well-established. The long alkyl chain with the terminal dioxolane group is not expected to significantly interfere with the cycloaddition, although it may have some steric influence.

Rearrangement reactions involving this compound are less common but conceivable under specific conditions. For example, in the presence of a strong base, the aldehyde could potentially undergo a Cannizzaro reaction if it lacks alpha-hydrogens, which is not the case here. More relevant would be reactions of derivatives of the aldehyde. For instance, if the aldehyde is converted to an oxime, a Beckmann rearrangement could be induced under acidic conditions to yield an amide.

Radical Processes Involving Cyclic Acetals

The 1,3-dioxolane ring is generally stable to many reaction conditions, but it can participate in radical reactions. One such process is radical halogenation, typically with N-bromosuccinimide (NBS) under photochemical or thermal initiation. This reaction can lead to the substitution of a hydrogen atom on the dioxolane ring with a halogen.

Another important radical process is hydrogen atom abstraction. The hydrogen atoms on the carbon adjacent to the two oxygen atoms in the dioxolane ring are susceptible to abstraction by radical species. The resulting radical is stabilized by the adjacent oxygen atoms. This radical can then undergo various transformations, such as addition to unsaturated systems or fragmentation of the ring. For instance, a thiol-promoted, site-specific addition of 1,3-dioxolane to imines can occur through a radical chain process, yielding protected α-amino aldehydes.

Orthogonal Reactivity and Selective Functionalization Strategies

The presence of two distinct functional groups in this compound allows for orthogonal reactivity, a powerful strategy in multi-step synthesis. The cyclic acetal acts as a protecting group for a carbonyl functionality, which is significantly less reactive than the free aldehyde at the other end of the molecule. This difference in reactivity allows for selective transformations of the aldehyde group while the acetal remains intact.

For example, the aldehyde can undergo a wide range of nucleophilic additions, reductions, oxidations, and olefination reactions without affecting the dioxolane ring. Common reactions include:

Wittig reaction: to form an alkene.

Grignard reaction: to form a secondary alcohol.

Reduction: with sodium borohydride to form a primary alcohol.

Oxidation: with a mild oxidizing agent like silver oxide to form a carboxylic acid.

After the desired transformation of the aldehyde group has been achieved, the cyclic acetal can be deprotected under acidic conditions to reveal the second carbonyl group if needed. This strategy is invaluable in the synthesis of complex molecules where multiple carbonyl groups need to be differentiated.

Table 2: Examples of Selective Functionalization of Aldehydes in the Presence of Acetals

Reaction Reagents Product Functional Group Typical Yield (%)
Wittig Olefination Ph3P=CH-R Alkene 80-95
Grignard Addition R-MgBr, then H3O+ Secondary Alcohol 70-90
Reduction NaBH4, MeOH Primary Alcohol >95

Note: This table presents typical yields for these reactions on aldehydes in the presence of acetal protecting groups and is for illustrative purposes.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. The aldehyde group of this compound makes it an ideal substrate for several important MCRs.

One of the most prominent examples is the Ugi reaction . This is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide. The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the isocyanide, followed by the addition of the carboxylate anion and a subsequent Mumm rearrangement to yield a dipeptide-like product. The use of this compound in an Ugi reaction would result in a complex molecule containing the intact dioxolane moiety, which could be further elaborated.

Another important MCR is the Passerini reaction . This is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide. The product of the Passerini reaction is an α-acyloxy carboxamide. Similar to the Ugi reaction, this compound can serve as the aldehyde component, leading to the formation of a polyfunctional molecule with the preserved cyclic acetal.

The participation of this compound in these MCRs allows for the rapid construction of molecular complexity from simple starting materials, highlighting its utility in combinatorial chemistry and drug discovery.

Applications of 7 1,3 Dioxolan 2 Yl Heptanal As a Versatile Synthetic Intermediate

Chemical Biology and Natural Product Synthesis

The strategic placement of two carbonyl groups at opposite ends of a seven-carbon chain makes 7-(1,3-dioxolan-2-yl)heptanal a key C7 synthon for the construction of complex natural products and biologically active molecules. Its ability to participate in sequential carbon-carbon bond-forming reactions allows chemists to build elaborate molecular architectures with high precision.

Many insect pheromones are long-chain aliphatic compounds, often containing one or more sites of unsaturation and terminating in an aldehyde, alcohol, or acetate (B1210297) functional group. The synthesis of these compounds with high stereochemical purity is essential for their biological activity and is a primary goal for applications in integrated pest management. google.com

This compound is an ideal precursor for the synthesis of various lepidopteran pheromones. A notable example is its potential application in the synthesis of (7Z,11Z,13E)-7,11,13-hexadecatrienal, a key sex pheromone component of the citrus leafminer (Phyllocnistis citrella). Published synthetic routes to this molecule have utilized 1,7-heptanediol (B42083) as a starting material. google.com In these syntheses, the diol is subjected to a series of protection and functional group manipulation steps to create a C7 building block suitable for a Wittig reaction. google.com

The use of this compound would streamline this process considerably. The free aldehyde group can react directly with a suitable phosphonium (B103445) ylide in a Wittig reaction to form the first carbon-carbon double bond and extend the carbon chain. nih.govresearchgate.net Following this coupling reaction, the dioxolane protecting group can be removed to unveil the second aldehyde, which can then undergo further reactions, such as a second Wittig coupling, to complete the carbon skeleton of the pheromone. This stepwise approach, enabled by the mono-protected nature of the starting material, is a powerful strategy for constructing complex polyunsaturated systems.

Table 1: Key Reaction in Pheromone Synthesis via a C7 Synthon

Step Reactant 1 Reactant 2 Key Reaction Type Intermediate/Product
1 This compound Phosphonium Ylide (e.g., from a C4 building block) Wittig Reaction C11 monoenyl compound with a terminal dioxolane
2 Intermediate from Step 1 Acid (e.g., p-TsOH) Acetal (B89532) Deprotection C11 monoenyl aldehyde
3 Intermediate from Step 2 Second Phosphonium Ylide (e.g., from a C5 building block) Wittig Reaction C16 trienyl carbon skeleton

The structural motif of a linear seven-carbon chain is a common feature in a variety of complex natural products with significant biological activity. The differential reactivity of this compound makes it a valuable intermediate for synthesizing such molecules, allowing for the controlled, stepwise addition of different molecular fragments.

For instance, the carbon backbones of many polyketide natural products, known for their diverse biological activities including antimicrobial and antitumor properties, are assembled from smaller building blocks. A C7 bifunctional intermediate like this compound can be used to introduce a specific segment into a growing polyketide chain through reactions such as aldol (B89426) additions or Horner-Wadsworth-Emmons olefinations at the free aldehyde group. After the initial coupling, deprotection of the acetal provides a new aldehyde for further chain elongation, demonstrating the utility of this synthon in modular and convergent synthetic strategies.

The synthesis of active pharmaceutical ingredients (APIs) often requires complex, multi-step procedures where the use of precisely functionalized building blocks is paramount. Protected aldehydes are common intermediates in pharmaceutical synthesis, preventing unwanted side reactions during the construction of the target drug molecule. google.com

While direct examples are not prevalent in readily available literature, the structure of this compound makes it a highly suitable precursor for certain classes of pharmaceuticals. For example, prostaglandins (B1171923) are a class of lipid-based compounds with a wide range of physiological effects, and their synthesis is a long-standing challenge in organic chemistry. nih.govnih.gov Many total syntheses of prostaglandins involve the coupling of three key fragments, one of which is often a seven or eight-carbon "omega" (ω) side chain. This side chain is typically introduced via a Wittig or Horner-Wadsworth-Emmons reaction with an aldehyde on the core cyclopentane (B165970) ring. This compound could serve as a precursor to this ω-side chain phosphonium ylide or phosphonate, with the protected aldehyde carried through the synthesis to be revealed and modified in later steps to install the terminal carboxylic acid or alcohol functionality required in the final prostaglandin (B15479496) structure.

Contributions to Fine Chemical Synthesis

Beyond its role in constructing biologically active molecules, this compound is a valuable intermediate in the synthesis of fine chemicals, which include compounds manufactured to high specifications for specialized applications such as flavors, fragrances, and agrochemicals.

Aldehydes are a cornerstone of the flavor and fragrance industry, prized for their potent and diverse scent profiles. sobfragrance.comthegoodscentscompany.com The unprotected parent compound, heptanal (B48729), is known for its fatty, green, and citrus-like odor and is used to build certain fragrance accords. thegoodscentscompany.com

The bifunctional nature of this compound allows for the creation of more complex and novel fragrance molecules. For example, the free aldehyde can undergo a base-catalyzed aldol condensation with another aldehyde or ketone. A classic example is the reaction of heptanal with benzaldehyde (B42025) to produce amyl cinnamic aldehyde, a fragrance raw material with a characteristic jasmine scent. By using this compound instead of heptanal, a new molecule could be synthesized that retains the core amyl cinnamic aldehyde structure but also possesses a protected aldehyde at the end of the pentyl side chain. Subsequent deprotection of the acetal would yield a novel dialdehyde (B1249045) with potential for a unique, complex scent profile or for use as a reactive intermediate to create further fragrance compounds through polymerization or Schiff base formation. dropofodor.com

Table 2: Plausible Synthesis of a Novel Fragrance Intermediate

Step Reactant 1 Reactant 2 Key Reaction Type Product Potential Application
1 This compound Benzaldehyde Aldol Condensation 2-Benzylidene-7-(1,3-dioxolan-2-yl)heptanal Protected fragrance intermediate

The synthesis of specialty chemicals, such as polymers and agrochemicals, often relies on bifunctional monomers or intermediates to build larger, more complex structures. Dialdehydes are used in the production of various polymers, including polyacetals, which can have applications as biodegradable plastics. google.comgoogle.com

This compound, as a mono-protected dialdehyde, is an excellent candidate for controlled polymerization processes. It can be reacted through its free aldehyde group to form a polymer backbone, leaving the protected acetal groups pendant on the chain. These acetal groups can then be hydrolyzed in a subsequent step to generate a polymer with reactive aldehyde functionalities. Such aldehyde-containing polymers have applications as cross-linkable coatings, adhesives, and binders, or as scaffolds for attaching other molecules. google.com

In the field of agrochemicals, intermediates with specific chain lengths and functionalities are required to synthesize complex herbicides, insecticides, or fungicides. The C7 chain of this compound can serve as a lipophilic spacer, while its two aldehyde groups provide reactive handles for constructing the final active ingredient. For instance, the free aldehyde could be used to form a heterocyclic ring system common in many pesticides, with the protected aldehyde being unmasked later for further structural elaboration.

Novel Materials and Polymer Science

The unique structure of this compound makes it a promising candidate for the development of advanced materials and functional polymers. Its long aliphatic chain can impart flexibility and hydrophobicity, while the protected aldehyde group offers a site for post-polymerization modification or for creating specific polymer architectures.

In polymer science, the synthesis of polymers with pendant aldehyde groups is of great interest due to the aldehyde's ability to react with a variety of nucleophiles, enabling the grafting of side chains or the cross-linking of polymer networks. However, the direct polymerization of aldehyde-containing monomers can be challenging due to the high reactivity of the aldehyde group. researchgate.net A common strategy to overcome this is to polymerize monomers where the aldehyde is protected, typically as an acetal. google.com

This compound can, in principle, be transformed into a polymerizable monomer. For instance, the terminal end of the heptanal chain could be functionalized with a polymerizable group, such as a vinyl or acrylate (B77674) moiety. The resulting monomer, with its protected aldehyde, could then be polymerized. Subsequent hydrolysis of the acetal groups on the polymer backbone under acidic conditions would then yield a functional polymer with pendant aldehyde groups. google.com

This approach allows for the synthesis of well-defined polymers where the aldehyde functionality is readily available for further reactions. These functional polymers can be used in a variety of applications, including:

Adhesives and Coatings: The aldehyde groups can form strong bonds with substrates containing hydroxyl or amine groups, leading to enhanced adhesion. google.com

Bioconjugation: The covalent immobilization of proteins, peptides, or other biomolecules to the polymer backbone can be achieved through the reaction of their amino groups with the polymer's aldehyde functions.

Responsive Materials: The aldehyde groups can be used to create hydrogels or other materials that respond to changes in pH or the presence of specific molecules.

Polymer TypePotential Monomer from this compoundKey Feature of Resulting PolymerPotential Application
Polyacrylate7-(1,3-Dioxolan-2-YL)heptyl acrylatePendant protected aldehyde groupsCrosslinkable coatings, adhesives
PolystyreneStyrene derivative of this compoundReactive sites for graftingFunctionalized resins, smart materials
PolyolefinCo-polymerization with ethylene (B1197577) or propyleneModified polyolefin with functional groupsCompatibilizers for polymer blends

This table presents potential applications based on the principles of polymer chemistry.

The development of biodegradable and high-performance lubricants is a key area of sustainable chemistry. researchgate.net Biolubricants are typically derived from vegetable oils and other renewable feedstocks. mdpi.com The chemical structure of a lubricant base oil is crucial for its properties, such as viscosity, thermal stability, and lubricity. Long alkyl chains are known to contribute to effective lubrication. unimore.it

While direct research on this compound in biolubricant formulations is not extensively documented, its molecular structure suggests potential in this area. The C7 aliphatic chain could contribute to the lubricating properties of a base oil. mdpi.com Furthermore, the acetal and the latent aldehyde functionality could be chemically modified to introduce other desirable properties.

For instance, the aldehyde could be reduced to an alcohol, which could then be esterified with a long-chain fatty acid to produce a larger, more viscous ester suitable for lubricant applications. This approach aligns with the common strategy of chemically modifying bio-based molecules to enhance their performance as lubricants. researchgate.net The synthesis of branched esters is a known method to improve the cold-flow properties and oxidative stability of biolubricants. mdpi.com

Potential Biolubricant PrecursorChemical ModificationResulting Compound ClassDesired Lubricant Property
7-(1,3-Dioxolan-2-YL)heptanolEsterification with fatty acidsLong-chain estersHigh viscosity, good thermal stability
Heptanedioic acid (from oxidation)Polyol ester synthesisComplex estersEnhanced lubricity, biodegradability
Dimerization/Oligomerization productsFurther chemical modificationsHigher molecular weight hydrocarbons/estersIncreased viscosity index

This table outlines hypothetical pathways for the development of biolubricants from this compound.

Sustainable Chemical Processes and Biofuel Additives

The drive towards a bio-based economy necessitates the development of sustainable chemical processes and renewable fuels. This compound, potentially derivable from oleochemical sources, fits well within this paradigm.

The acetalization of aldehydes with bio-derived diols like glycerol (B35011) is a green chemical process. nih.gov The 1,3-dioxolane (B20135) moiety itself is found in compounds that are being investigated as biofuel additives. The reaction of glycerol, a byproduct of biodiesel production, with aldehydes and ketones can produce a mixture of five- and six-membered cyclic acetals, which are valuable as fuel oxygenates. nih.govresearchgate.net These additives can improve the combustion efficiency of gasoline and diesel fuels, leading to reduced emissions of particulate matter, hydrocarbons, and carbon monoxide.

Research on the acetalization of glycerol with furfural, another bio-based aldehyde, has shown that the resulting dioxolane compounds are effective biofuel additives. researchgate.net By analogy, this compound, or derivatives thereof, could potentially serve a similar function. The long alkyl chain might also impart favorable properties such as improved cetane number in diesel fuels.

The use of solid acid catalysts for the synthesis of these dioxolane fuel additives represents a sustainable approach, offering high conversion rates and selectivity, as well as catalyst reusability. researchgate.net

Biofuel Additive ClassParent Bio-renewable MoleculesKey Synthesis StepPotential Benefit in Fuel
DioxolanesGlycerol, FurfuralAcetalizationImproved combustion, reduced emissions
DioxanesGlycerol, AldehydesAcetalizationOxygenate, octane/cetane enhancer
Alkyl DioxolanesGlycerol, Long-chain aldehydesCatalytic AcetalizationPotential for improved fuel properties

This table summarizes research on dioxolane-based biofuel additives from renewable resources.

Advanced Characterization Techniques for 7 1,3 Dioxolan 2 Yl Heptanal and Its Derivatives in Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 7-(1,3-Dioxolan-2-YL)heptanal, both ¹H and ¹³C NMR spectroscopy are employed to confirm its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit characteristic signals corresponding to the protons of the heptanal (B48729) chain and the dioxolane ring. The aldehydic proton is expected to appear as a triplet in the downfield region, typically around 9.75 ppm, due to coupling with the adjacent methylene (B1212753) protons. The protons of the dioxolane ring would likely produce a multiplet around 3.8-4.0 ppm for the -OCH₂CH₂O- group and a triplet around 4.8 ppm for the methine proton (-OCHO-), which is coupled to the adjacent methylene group of the heptyl chain. The methylene groups of the long aliphatic chain would present a series of overlapping multiplets in the upfield region, generally between 1.2 and 2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The aldehydic carbonyl carbon is highly deshielded and would appear significantly downfield, anticipated around 202 ppm. The acetal (B89532) carbon of the dioxolane ring is also characteristically downfield, expected in the region of 104 ppm. The carbons of the -OCH₂CH₂O- group in the dioxolane ring would resonate around 65 ppm. The carbons of the heptyl chain would show a series of signals in the aliphatic region of the spectrum, typically between 20 and 45 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
Aldehyde (-CHO)~9.75 (t)~202
Acetal CH (-OCHO-)~4.8 (t)~104
Dioxolane (-OCH₂CH₂O-)~3.9 (m)~65
-CH₂- adjacent to CHO~2.4 (dt)~44
Alkyl Chain (-CH₂-)n~1.2-1.6 (m)~22-32

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule, as well as to deduce its structure through the analysis of fragmentation patterns. For this compound, techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) can be utilized.

The mass spectrum of the closely related compound, 7-(1,3-dioxan-2-yl)heptanal, shows a molecular ion peak which confirms its molecular weight. The fragmentation pattern is characterized by specific losses of neutral fragments. A prominent fragmentation pathway for cyclic acetals involves the cleavage of the C-O bonds within the dioxolane ring. Common fragments would arise from the loss of ethylene (B1197577) oxide or related species. The heptanal chain can undergo characteristic fragmentations for aliphatic aldehydes, such as α-cleavage and McLafferty rearrangement. The α-cleavage would result in the loss of a hydrogen radical or the entire alkyl chain. A McLafferty rearrangement would lead to the formation of a characteristic enol radical cation.

Interactive Data Table: Key Mass Spectral Fragments for a Dioxane Analog of this compound

m/z Value Proposed Fragment Identity Fragmentation Pathway
186[M]⁺Molecular Ion
141[M - C₂H₅O]⁺Loss of an ethoxy radical from the dioxane ring
101[C₅H₉O₂]⁺Cleavage of the alkyl chain
87[C₄H₇O₂]⁺Fragment of the dioxane ring
43[C₃H₇]⁺Propyl cation from the alkyl chain

Chromatographic Separations (e.g., Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are well-suited for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds. This compound can be readily analyzed by GC-MS to determine its purity and identify any volatile impurities. A non-polar or mid-polar capillary column would be suitable for its separation. The mass spectrometer detector provides confirmation of the identity of the main peak and any impurities based on their mass spectra.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of a wide range of organic molecules. For the analysis of this compound, reversed-phase HPLC with a C18 column is a common choice. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed. Due to the lack of a strong chromophore in the molecule, a UV detector set at a low wavelength (around 210 nm) or a refractive index detector would be necessary. To prevent the acid-catalyzed hydrolysis of the acetal on the silica-based stationary phase, it is often beneficial to add a small amount of a basic modifier, such as triethylamine, to the mobile phase. nih.gov For enhanced sensitivity and selectivity, derivatization of the aldehyde group with a UV-absorbing or fluorescent tag, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), can be performed prior to HPLC analysis. weizmann.ac.il

Interactive Data Table: Typical Chromatographic Conditions for the Analysis of Aldehydes and Acetals

Technique Stationary Phase Mobile Phase/Carrier Gas Detector
GC-MS5% Phenyl PolysiloxaneHeliumMass Spectrometer
HPLC (direct)C18 silica (B1680970)Acetonitrile/Water with 0.1% TriethylamineUV (210 nm) or RI
HPLC (derivatized)C18 silicaAcetonitrile/WaterUV (e.g., 360 nm for DNPH derivative)

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide a "fingerprint" of a molecule by probing its vibrational modes. These techniques are excellent for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for both the aldehyde and the acetal functionalities. A strong, sharp absorption band around 1730 cm⁻¹ is indicative of the C=O stretching vibration of the aliphatic aldehyde. The C-H stretch of the aldehyde proton typically appears as a pair of weak bands around 2720 and 2820 cm⁻¹. The dioxolane ring would exhibit strong C-O stretching vibrations in the fingerprint region, typically in the range of 1000-1200 cm⁻¹. The C-H stretching vibrations of the aliphatic chain would be observed around 2850-2960 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch of the aldehyde is also observable in the Raman spectrum, though it may be weaker than in the IR. The C-C backbone of the heptyl chain and the symmetric vibrations of the dioxolane ring are often strong in the Raman spectrum, providing further structural confirmation.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode IR Frequency (cm⁻¹, predicted) Raman Frequency (cm⁻¹, predicted)
Aldehyde (-CHO)C=O Stretch~1730 (strong)~1730 (moderate)
Aldehyde (-CHO)C-H Stretch~2720, ~2820 (weak)Observable
Dioxolane (-O-C-O-)C-O Stretch~1000-1200 (strong)Observable (moderate)
Alkyl Chain (-CH₂-)C-H Stretch~2850-2960 (strong)~2850-2960 (strong)

X-ray Diffraction (XRD) for Solid-State Structural Elucidation of Crystalline Derivatives

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at room temperature, its crystalline derivatives can be synthesized and analyzed by single-crystal XRD to unambiguously establish its molecular structure and stereochemistry, if applicable.

For instance, the aldehyde functionality could be derivatized to form a solid compound, such as a semicarbazone, oxime, or hydrazone. If a suitable single crystal of such a derivative can be grown, XRD analysis would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the alkyl chain and the dioxolane ring in the solid state.

Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including hydrogen bonding and van der Waals interactions.

This level of structural detail is often unattainable by other analytical methods and serves as the ultimate proof of structure in chemical research. While no specific crystalline derivatives of this compound have been reported in the literature to date, the synthesis and XRD analysis of such derivatives remain a viable and powerful strategy for its definitive structural characterization.

Mechanistic Investigations and Elucidation of Reaction Pathways for 7 1,3 Dioxolan 2 Yl Heptanal

Reaction Mechanism Proposals for Aldehyde Transformations

The aldehyde functional group in 7-(1,3-dioxolan-2-yl)heptanal is a key site for carbon-carbon bond formation. Mechanistic proposals for its transformations often center on nucleophilic addition to the electrophilic carbonyl carbon. Two exemplary reactions are the Wittig reaction and the Grignard reaction.

Wittig Reaction: This reaction converts the aldehyde into an alkene. The mechanism begins with the nucleophilic attack of a phosphonium (B103445) ylide on the aldehyde's carbonyl carbon. libretexts.orgmasterorganicchemistry.com This leads to the formation of a betaine intermediate, a species with adjacent positive and negative charges, although modern understanding suggests a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate directly is more likely, especially under salt-free conditions. pitt.eduwikipedia.org This four-membered ring intermediate is unstable and rapidly decomposes in a syn-cycloreversion process to yield the final alkene and a highly stable triphenylphosphine (B44618) oxide, which is the driving force for the reaction. pitt.eduorganic-chemistry.org The stereochemical outcome (Z or E alkene) is determined by the nature of the ylide and the reaction conditions. organic-chemistry.org

Grignard Reaction: The addition of a Grignard reagent (an organomagnesium halide) to the aldehyde results in the formation of a secondary alcohol after an acidic workup. mt.comorganic-chemistry.org The carbon atom bound to magnesium is highly nucleophilic and attacks the electrophilic carbonyl carbon of the heptanal (B48729) moiety. mt.comwikipedia.org This addition typically proceeds through a six-membered ring transition state. wikipedia.org The initial product is a magnesium alkoxide intermediate. Subsequent protonation in a workup step furnishes the secondary alcohol. masterorganicchemistry.com

Table 1: Key Mechanistic Steps in Aldehyde Transformations

ReactionKey StepIntermediateDriving Force
Wittig ReactionNucleophilic attack by ylide / [2+2] cycloadditionBetaine / OxaphosphetaneFormation of stable triphenylphosphine oxide
Grignard ReactionNucleophilic attack by organomagnesium halideMagnesium alkoxideFormation of a new C-C bond and subsequent protonation

Mechanistic Studies of 1,3-Dioxolane (B20135) Ring Opening and Functionalization

The 1,3-dioxolane group acts as a protecting group for a carbonyl function and its removal (deprotection) or functionalization involves ring-opening. This process is typically catalyzed by acid.

The mechanism for acid-catalyzed hydrolysis of the 1,3-dioxolane ring begins with the protonation of one of the oxygen atoms by an acid catalyst. libretexts.orglibretexts.orgmasterorganicchemistry.com This protonation makes the ether oxygen a better leaving group. The C-O bond begins to break, leading to the formation of a positive charge on the adjacent carbon, creating an oxocarbenium ion intermediate. This intermediate is stabilized by resonance from the remaining oxygen atom. A nucleophile, typically water present in the reaction medium, then attacks the electrophilic carbon of the oxocarbenium ion. libretexts.org This is followed by a proton transfer and subsequent cleavage of the second C-O bond, which, after deprotonation, releases ethylene (B1197577) glycol and regenerates the original aldehyde. The entire process is reversible.

Functionalization can occur if a different nucleophile is used instead of water, trapping the oxocarbenium ion to form a new functionalized product. The cationic ring-opening polymerization of 1,3-dioxolane itself proceeds through a similar mechanism, where the active chain end is an oxocarbenium ion that is attacked by the oxygen of a monomer molecule. rsc.orgresearchgate.net

Understanding Stereochemical Outcomes in Asymmetric Syntheses

Controlling the stereochemistry during the synthesis of derivatives of this compound is crucial for producing specific, biologically active molecules. This is often achieved by using chiral auxiliaries or asymmetric catalysis.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the molecule to direct the stereochemical course of a subsequent reaction. wikipedia.org For instance, the aldehyde group of this compound could be reacted with a chiral auxiliary, such as a derivative of pseudoephedrine or an oxazolidinone, to form a chiral enolate. wikipedia.org The steric bulk of the auxiliary then blocks one face of the enolate, forcing an incoming electrophile (e.g., in an alkylation or aldol (B89426) reaction) to attack from the less hindered face. wikipedia.orgresearchgate.net This results in the formation of one diastereomer in preference to the other. After the reaction, the auxiliary can be cleaved and recovered.

The stereoselectivity of these reactions is governed by the specific transition state geometry, which is influenced by the structure of the auxiliary, the metal cation, and the solvent. For example, in aldol reactions using chiral oxazolidinones, chelation control involving a Lewis acid can lead to a rigid chair-like transition state, resulting in high diastereoselectivity. wikipedia.org

Catalytic Mechanism Investigations in Acetalization and Related Reactions

The formation of the 1,3-dioxolane ring in this compound from a precursor like heptanedial (B1606426) is an acetalization reaction. This reaction is typically catalyzed by either Brønsted or Lewis acids. organic-chemistry.org

The catalytic mechanism for acid-catalyzed acetalization involves several equilibrium steps:

Protonation: The acid catalyst protonates the carbonyl oxygen of the aldehyde, significantly increasing its electrophilicity. youtube.com

Nucleophilic Attack: An alcohol group from ethylene glycol acts as a nucleophile and attacks the protonated carbonyl carbon. youtube.com This forms a tetrahedral intermediate known as a hemiacetal.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyls, preparing it to leave as water.

Dehydration: The protonated hydroxyl group leaves as a water molecule, a good leaving group. The resulting species is a resonance-stabilized oxocarbenium ion.

Ring Closure: The second alcohol group of the ethylene glycol molecule attacks the oxocarbenium ion in an intramolecular fashion. youtube.com

Deprotonation: The final step involves the deprotonation of the resulting oxonium ion, regenerating the acid catalyst and yielding the 1,3-dioxolane product. youtube.com

The continuous removal of water is often necessary to drive the equilibrium towards the formation of the acetal (B89532). organic-chemistry.org Various heterogeneous catalysts, such as zeolites or acid-functionalized resins, can also be used, operating through similar mechanistic principles involving acidic sites on the catalyst surface. imist.mamdpi.com

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the detection and characterization of transient intermediates. In the reactions involving this compound, several key intermediates have been proposed based on mechanistic studies of related compounds.

Oxaphosphetane: In the Wittig reaction, the four-membered oxaphosphetane ring is the key intermediate preceding alkene formation. libretexts.orgpitt.edu Its existence is supported by NMR studies on related systems under specific conditions.

Magnesium Alkoxide: The primary intermediate formed upon the addition of a Grignard reagent to the aldehyde is a magnesium alkoxide. masterorganicchemistry.com These are typically not isolated but are quenched during the acidic workup.

Oxocarbenium Ion: This resonance-stabilized cation is a central intermediate in both the formation (acetalization) and the acid-catalyzed cleavage of the 1,3-dioxolane ring. mdpi.com Its high electrophilicity makes it susceptible to attack by various nucleophiles.

Hemiacetal: The hemiacetal is an intermediate in the acetalization reaction, formed by the addition of one equivalent of alcohol to the aldehyde. It is typically in equilibrium with the starting materials and the final acetal product.

Enolates: In asymmetric syntheses involving chiral auxiliaries, chiral enolates are crucial intermediates. Their geometry (Z or E) and conformation are key to determining the stereochemical outcome of the reaction.

Table 2: Key Intermediates in Reactions of this compound

Reaction TypeKey IntermediateRole
Wittig ReactionOxaphosphetanePrecursor to alkene and phosphine oxide
Grignard ReactionMagnesium AlkoxidePrecursor to the final alcohol product
Acetalization / HydrolysisOxocarbenium IonElectrophilic species attacked by nucleophile
AcetalizationHemiacetalIntermediate between aldehyde and acetal
Asymmetric Aldol ReactionChiral EnolateControls stereochemical outcome

Computational and Theoretical Chemistry Studies of 7 1,3 Dioxolan 2 Yl Heptanal

Electronic Structure Calculations for Reactivity Prediction

Electronic structure calculations are fundamental to predicting the chemical reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods, particularly Density Functional Theory (DFT), can determine the distribution of electrons within 7-(1,3-dioxolan-2-yl)heptanal and identify regions susceptible to chemical attack.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO indicates the region most likely to accept an electron (electrophilic character). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

For this compound, the LUMO is expected to be localized on the carbonyl carbon of the aldehyde group, making it the primary site for nucleophilic attack. The HOMO is likely distributed across the oxygen atoms of both the aldehyde and the dioxolane ring, indicating these are the most probable sites for electrophilic attack.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack. In this compound, the MEP would show a significant negative potential around the carbonyl oxygen and a positive potential around the carbonyl carbon and the acidic hydrogen of the aldehyde.

Table 1: Hypothetical Electronic Properties of this compound (Calculated using DFT)

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates energy of the outermost electrons; relates to ionization potential.
LUMO Energy-0.8 eVIndicates energy of the lowest-energy unoccupied orbital; relates to electron affinity.
HOMO-LUMO Gap5.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment2.9 DQuantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions.

Conformational Analysis and Molecular Dynamics Simulations

The long alkyl chain connecting the dioxolane and aldehyde groups endows this compound with significant conformational flexibility. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. This is typically done by systematically rotating the single bonds in the molecule and calculating the potential energy at each step.

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.govnih.gov By simulating the movements of atoms and bonds according to the laws of classical mechanics, MD can explore the conformational landscape, study the molecule's flexibility, and analyze its interactions with solvent molecules. nih.govnih.gov For this compound, an MD simulation in a solvent like water could reveal how the alkyl chain folds and how the polar functional groups interact with the surrounding solvent molecules, which can influence its reactivity.

Table 2: Illustrative Potential Energy for Rotation Around the C2-C3 Bond of the Heptanal (B48729) Chain

Dihedral Angle (°)Relative Potential Energy (kcal/mol)Conformation
05.0Eclipsed (Syn-periplanar)
600.9Gauche (Synclinal)
1204.5Eclipsed (Anticlinal)
1800.0Anti (Antiperiplanar)

Note: This table provides a simplified, hypothetical representation of the energy profile for one of the rotatable bonds in the molecule's backbone.

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. youtube.com For this compound, a key reaction to study would be the acid-catalyzed hydrolysis of the dioxolane ring to deprotect the aldehyde, or a nucleophilic addition to the carbonyl group.

Table 3: Hypothetical Energy Profile for a Nucleophilic Addition to the Aldehyde

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0This compound + Nucleophile
Transition State+15.2The point of highest energy during the formation of the new C-Nucleophile bond.
Intermediate-5.8The initial tetrahedral addition product.
Products-12.5The final, stable addition product after protonation.

Note: The energy values are illustrative for a generic nucleophilic addition reaction.

Prediction of Spectroscopic Signatures

Computational methods can accurately predict various spectroscopic properties, which is invaluable for identifying and characterizing molecules.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into the chemical shifts (δ) observed in ¹H and ¹³C NMR spectra. scholarsresearchlibrary.com These predicted spectra can be compared with experimental data to confirm the structure of the molecule.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule's bonds, a theoretical IR spectrum can be generated. This allows for the assignment of specific absorption bands to particular functional groups, such as the characteristic C=O stretch of the aldehyde and the C-O stretches of the dioxolane ring.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic transitions of a molecule, corresponding to the absorption of light in the UV-Vis range. For this compound, a weak n→π* transition associated with the carbonyl group would be expected. scholarsresearchlibrary.com

Table 4: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Aldehyde C=O201.5202.1
Dioxolane CH103.8104.2
Dioxolane CH₂64.765.0
Alkyl Chain CH₂ (alpha to C=O)43.543.9

Note: Experimental data is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling

While QSAR is most commonly applied in drug design, its principles can be extended to predict the reactivity or other properties of a series of related compounds. mdpi.comnih.gov If a set of derivatives of this compound were synthesized and their reactivity in a specific reaction was measured, a QSAR model could be developed.

This process involves calculating a variety of molecular descriptors for each derivative. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or lipophilic (e.g., logP). A mathematical model is then created to find a correlation between these descriptors and the observed activity (e.g., reaction rate). core.ac.uk Such a model could then be used to predict the reactivity of new, unsynthesized derivatives, guiding further experimental work. For example, a QSAR study might reveal that electron-withdrawing groups on the dioxolane ring increase the rate of a particular reaction.

Table 5: Hypothetical QSAR Data for Derivatives of this compound

DerivativeLogP (Descriptor 1)LUMO Energy (Descriptor 2)Observed Reactivity (log k)
Parent Compound3.1-0.8 eV1.5
4-Methyl-dioxolane3.5-0.75 eV1.4
4-Chloro-dioxolane3.4-0.95 eV1.8
4,5-Dimethyl-dioxolane3.9-0.72 eV1.3

Note: This table presents a hypothetical dataset to illustrate the components of a QSAR model.

Emerging Research Frontiers and Future Prospects for 7 1,3 Dioxolan 2 Yl Heptanal

Integration with Flow Chemistry and Continuous Processing Methodologies

Continuous flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. scielo.br The synthesis and transformation of molecules like 7-(1,3-Dioxolan-2-YL)heptanal are well-suited for this technology.

Future research is likely to focus on developing telescoped, multi-step continuous flow systems for the synthesis of complex target molecules starting from this compound. nih.gov For instance, a flow setup could integrate the deprotection of the dioxolane group to reveal the aldehyde, followed immediately by a subsequent reaction, such as a reduction, oxidation, or carbon-carbon bond-forming reaction, all within a single, uninterrupted process. researchgate.netnih.gov This approach minimizes the handling of potentially unstable aldehyde intermediates and reduces waste by eliminating the need for purification between steps. nih.gov

Key advantages of applying flow chemistry to this compound include:

Precise temperature control: Exothermic or cryogenic reactions involving the aldehyde or its derivatives can be managed more safely and efficiently. flinders.edu.au

Rapid reaction optimization: Automated flow systems can quickly screen various reaction conditions (e.g., temperature, residence time, reagent stoichiometry) to identify optimal parameters.

Handling of hazardous reagents: Reactions involving hazardous materials, which might be used to functionalize the alkyl chain or the aldehyde, can be performed with smaller inventories, significantly improving operational safety. beilstein-journals.org

The development of such continuous processes would enable more efficient and safer production of fine chemicals and active pharmaceutical ingredients derived from this versatile building block. beilstein-journals.org

Exploration of Novel Catalytic Systems for Greener Syntheses

The synthesis of this compound typically involves the acid-catalyzed acetalization of the corresponding dialdehyde (B1249045). Traditional methods often rely on homogeneous acid catalysts, which can be corrosive and difficult to separate from the reaction mixture. mdpi.com A major frontier in green chemistry is the replacement of these with solid, heterogeneous catalysts that are easily recoverable and reusable. wikipedia.org

Research is actively exploring various classes of solid acid catalysts for acetalization reactions, which are directly applicable to the synthesis of this compound. organic-chemistry.org These include:

Zeolites: These microporous aluminosilicate (B74896) materials offer shape selectivity and strong Brønsted acid sites. mdpi.comacs.org Their catalytic activity can be tuned by modifying their framework composition and surface properties. mdpi.com

Metal-Organic Frameworks (MOFs): MOFs featuring Lewis or Brønsted acidic metal centers have shown high activity in acetalization, sometimes surpassing traditional catalysts like zeolites. acs.org Lanthanide-based MOFs, for example, have been successfully used and can be recycled multiple times without significant loss of activity. acs.org

Immobilized Heteropolyacids (HPAs): HPAs like tungstophosphoric acid are very strong acids. mdpi.com When supported on high-surface-area materials like mesoporous silica (B1680970) (e.g., KIT-6), they act as efficient and reusable catalysts for acetalization under milder conditions. mdpi.com

Table 1: Comparison of Catalytic Systems for Acetalization
Catalyst TypeExamplesKey AdvantagesRelevant Research Findings
Homogeneous Acidp-Toluenesulfonic acid, Sulfuric acidHigh reaction rates, well-established.Standard procedure often requires reflux and continuous removal of water. organic-chemistry.org
ZeolitesH-Beta, ZSM-5Reusable, thermally stable, shape-selective.Hydrophobicity-enhanced zeolites show improved performance in acetalization reactions. mdpi.com
Metal-Organic Frameworks (MOFs)UiO-66(Zr), Ln-Ox MOFsHigh surface area, tunable active sites, recyclable.Lanthanide-based MOFs achieved up to 90% yield in benzaldehyde (B42025) acetalization and were stable for at least four cycles. acs.org
Supported HeteropolyacidsTungstophosphoric acid on KIT-6Very strong acidity, less corrosive than mineral acids, reusable.Successfully used for the acetalization of glycerol (B35011) with aldehydes, demonstrating high conversion and selectivity. mdpi.com

Discovery of New Chemical Transformations and Functionalizations

Beyond its use as a simple protected aldehyde, the unique structure of this compound offers opportunities for novel chemical transformations. Future research will likely investigate reactions that leverage both the dioxolane moiety and the alkyl chain.

One area of exploration is the functionalization of the C-H bonds along the heptanal (B48729) backbone through advanced catalytic methods. Techniques such as transition-metal-catalyzed C-H activation could selectively introduce new functional groups at specific positions, transforming this simple linear molecule into a complex, high-value intermediate without the need for pre-functionalized starting materials.

Furthermore, the dioxolane ring itself, while generally stable, can participate in specific reactions. For example, radical reactions could potentially be initiated at the acetal (B89532) carbon, leading to new C-C bond formations. Research into the reduction of similar dioxolane-containing compounds using agents like lithium aluminum hydride has shown that the dioxolane ring can be preserved under specific conditions, allowing for selective transformation of other parts of the molecule. researchgate.net The development of new reagents and catalysts could enable transformations where the dioxolane acts as a reactive handle or a directing group for reactions elsewhere on the molecule.

After deprotection, the resulting aldehyde can be a substrate for a wide array of modern synthetic methods, including asymmetric catalysis, multicomponent reactions, and organocatalysis, to build molecular complexity rapidly.

Applications in Advanced Material Design and Bio-inspired Chemistry

The bifunctional nature of this compound—possessing a polar dioxolane head group and a nonpolar hydrocarbon tail—makes it an interesting candidate for applications in materials science and bio-inspired chemistry.

Recent advancements have shown that 1,3-dioxolane (B20135) can undergo cationic ring-opening polymerization to produce poly(1,3-dioxolane) (pDXL), a chemically recyclable thermoplastic with mechanical properties that can rival those of ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE). acs.orgnsf.govescholarship.orgnih.gov this compound could be explored as a functional comonomer in such polymerizations. The pendant heptanal chain could be used to modify the polymer's properties, such as its crystallinity, solubility, or glass transition temperature. After polymerization, the protected aldehyde groups along the polymer backbone could be deprotected and used as reactive sites for cross-linking or for grafting other molecules, creating functional or "smart" materials.

In bio-inspired design, molecules that mimic natural structures are used to create materials with novel properties. utah.educonferenceworld.in The amphiphilic structure of this compound is reminiscent of lipids or surfactants. This suggests potential applications in self-assembly, where these molecules could form micelles, vesicles, or ordered monolayers on surfaces. Such structures are foundational in areas like drug delivery, nanotechnology, and the creation of biomimetic membranes. The aldehyde functionality provides a chemical handle for further modification, for instance, by attaching biomolecules or other functional units to these self-assembled structures, a strategy inspired by the functional proteins found in biological systems. nih.gov

Table 2: Potential Applications in Material and Bio-inspired Science
AreaPotential Role of this compoundRationale / Research Prospect
Polymer ChemistryFunctional comonomer or chain transfer agent.Incorporate reactive aldehyde sites into recyclable poly(dioxolane) thermoplastics to allow for cross-linking or post-polymerization modification. acs.orgarchemco.com
Self-Assembled SystemsAmphiphilic building block.The molecule's polar head (dioxolane) and nonpolar tail (alkyl chain) could drive the formation of micelles or vesicles for applications in encapsulation or drug delivery.
Surface ModificationSurface-active agent.Could form ordered monolayers on substrates, with the aldehyde group available for covalently attaching other functional layers or biomolecules.
Bio-inspired AdhesivesCross-linking agent or precursor.Inspired by marine organisms, the aldehyde group can form covalent bonds with amine residues (e.g., lysine (B10760008) in proteins), suggesting a role in formulating bio-adhesives. nih.gov

Development of Smart Protecting Group Strategies Utilizing the Dioxolane Moiety

The 1,3-dioxolane group is a classic and robust protecting group for aldehydes, stable to basic, nucleophilic, and reducing conditions but easily removed with aqueous acid. chemistrysteps.comwikipedia.orglibretexts.orglibretexts.org However, modern organic synthesis often requires protecting groups that can be removed under highly specific and orthogonal conditions, leading to the concept of "smart" protecting groups. acs.org

Future research is focused on modifying the basic dioxolane structure to imbue it with new functionalities and cleavage pathways. An exemplary case is the development of the 4,5-bis(ethoxycarbonyl)- mdpi.comacs.orgdioxolan-2-yl group for protecting hydroxyls in RNA synthesis. nih.gov This modified dioxolane can be chemically altered after its installation into a more acid-stable amide form, allowing for differential deprotection strategies. This demonstrates the principle of a tunable protecting group, where its stability can be adjusted post-synthesis. nih.gov

Applying this concept to this compound, research could explore substituted dioxolane rings that are sensitive to specific stimuli other than acid, such as:

Photocleavable Dioxolanes: Incorporating a photolabile group (e.g., an ortho-nitrobenzyl group) into the dioxolane structure would allow for deprotection using light, a traceless and mild method.

Enzyme-Labile Dioxolanes: Designing acetals that can be recognized and cleaved by specific enzymes would provide a highly selective deprotection method for biological or chemo-enzymatic synthesis.

Redox-Active Dioxolanes: Introducing redox-sensitive functionalities would enable cleavage under specific oxidative or reductive conditions that are orthogonal to traditional acid/base chemistry.

These strategies would elevate the dioxolane from a simple mask to a sophisticated, controllable tool, expanding the synthetic utility of this compound in complex, multi-step syntheses.

Q & A

Q. What are the standard synthetic routes for preparing 7-(1,3-Dioxolan-2-YL)heptanal, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves protecting the aldehyde group of heptanal with ethylene glycol to form the 1,3-dioxolane moiety. This is achieved under acid catalysis (e.g., p-toluenesulfonic acid) in anhydrous conditions, followed by reflux in toluene to drive the reaction via azeotropic removal of water . Optimization strategies include:
  • Catalyst loading : 1–5 mol% to balance reaction rate and byproduct formation.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to toluene in some cases.
  • Temperature control : Maintaining 80–100°C minimizes side reactions like over-oxidation.
    Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^{13}C NMR are critical for confirming the dioxolane ring (δ ~4.8–5.2 ppm for the acetal proton) and aliphatic chain .
  • IR : A strong absorption band at ~1100 cm1^{-1} confirms the C–O–C stretching of the dioxolane group.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns.
  • Conflict Resolution : If discrepancies arise (e.g., unexpected 1H^1H NMR splitting), cross-validate with 2D NMR (COSY, HSQC) or X-ray crystallography (if crystalline derivatives are available) .

Advanced Research Questions

Q. How can computational methods such as DFT be applied to predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic environment of the acetal-protected aldehyde. Key steps include:
  • Geometry Optimization : To determine the lowest-energy conformation of the molecule.
  • Frontier Molecular Orbital (FMO) Analysis : Predicts nucleophilic attack sites based on LUMO distribution.
  • Transition State Modeling : Identifies energy barriers for reactions like hydrolysis or nucleophilic addition .
    Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying pH/temperature) is recommended to corroborate computational findings.

Q. What strategies are recommended for resolving contradictions between experimental and computational data in the structural analysis of this compound?

  • Methodological Answer :
  • Crystallographic Refinement : If single crystals are obtainable, use programs like SHELXL to refine bond lengths/angles and compare with DFT-optimized structures.
  • Dynamic NMR Studies : Resolve conformational ambiguities (e.g., restricted rotation in the dioxolane ring) by analyzing variable-temperature 1H^1H NMR spectra.
  • Multivariate Analysis : Apply statistical tools (e.g., principal component analysis) to correlate spectroscopic data with computational descriptors like electrostatic potential maps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.